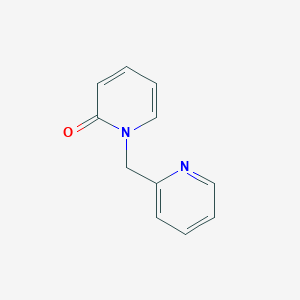
1-(Pyridin-2-ylmethyl)pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-ylmethyl)pyridin-2-one is a heterocyclic organic compound featuring a pyridine ring substituted with a pyridin-2-ylmethyl group at the 1-position and a carbonyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-ylmethyl)pyridin-2-one can be synthesized through several methods, including:
Nucleophilic Substitution Reaction: Starting from 2-picolyl chloride and 2-pyridone, the nucleophilic substitution reaction can be employed to form the desired compound.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to couple 2-pyridine boronic acid with 2-pyridine carboxaldehyde.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(Pyridin-2-ylmethyl)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Typical reagents include alkyl halides for nucleophilic substitution and strong acids or bases for electrophilic substitution.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents and conditions used.
科学的研究の応用
1-(Pyridin-2-ylmethyl)pyridin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
作用機序
The mechanism by which 1-(Pyridin-2-ylmethyl)pyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
1-(Pyridin-2-ylmethyl)pyridin-2-one is structurally similar to other pyridine derivatives, such as 2-pyridone and 2-picolyl chloride. its unique substitution pattern and functional groups contribute to its distinct chemical and biological properties. Other similar compounds include:
2-Pyridone: A simpler pyridine derivative without the additional methyl group.
2-Picolyl chloride: A pyridine derivative with a chloromethyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
1-(pyridin-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c14-11-6-2-4-8-13(11)9-10-5-1-3-7-12-10/h1-8H,9H2 |
InChIキー |
TXTNVGIMFZDHND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CN2C=CC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-hydroxy-2,3-dihydro-1H-inden-5-yl)oxy]benzonitrile](/img/structure/B15357739.png)
![2-(2H-tetrazol-5-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15357758.png)

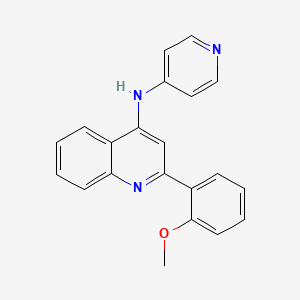
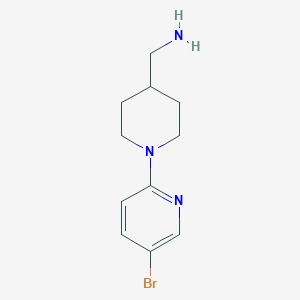
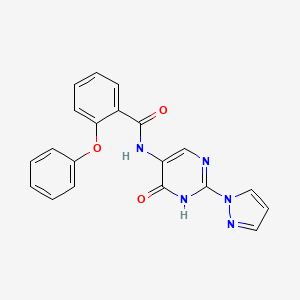

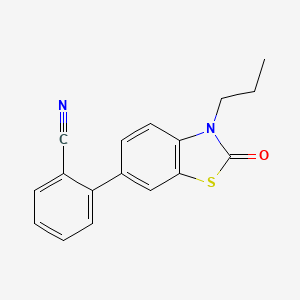
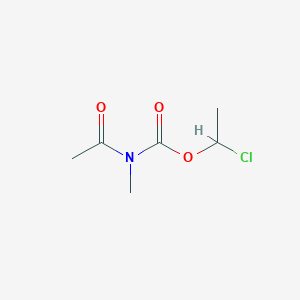
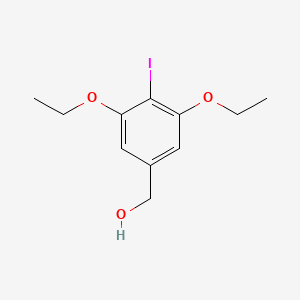
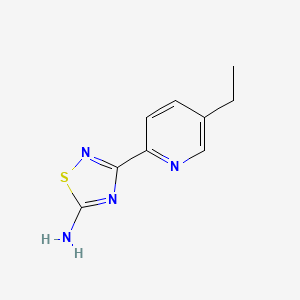
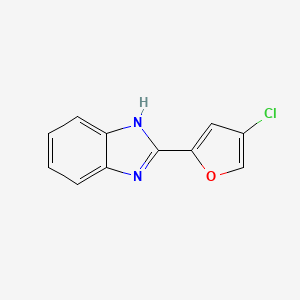
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)

